molecular formula C10H9F3O B1325229 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone CAS No. 75199-81-4

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B1325229
CAS No.: 75199-81-4
M. Wt: 202.17 g/mol
InChI Key: BFTDFOATGPZODW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone: is an organic compound that belongs to the class of aromatic ketones It features a trifluoromethyl group attached to a propanone backbone, with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methylbenzene (toluene) and 1,1,1-trifluoroacetone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

C6H5CH3+CF3COCH3AlCl3C6H4(CH3)COCF3+HCl\text{C}_6\text{H}_5\text{CH}_3 + \text{CF}_3\text{COCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCF}_3 + \text{HCl} C6​H5​CH3​+CF3​COCH3​AlCl3​​C6​H4​(CH3​)COCF3​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanoic acid.

    Reduction: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone
  • 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone
  • 3-(2-Methylphenyl)-1,1,1-trifluoro-2-butanone

Comparison: 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and physical properties. Compared to its analogs with different substituents on the aromatic ring, this compound exhibits distinct reactivity and stability. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTDFOATGPZODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645246
Record name 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75199-81-4
Record name 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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